
4-Chloro-1-butanol
Overview
Description
4-Chloro-1-butanol is an organic compound with the molecular formula C4H9ClO. It is a colorless to pale yellow liquid at room temperature and is known for its use as an intermediate in organic synthesis. The compound contains both a hydroxyl group (-OH) and a chlorine atom, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-1-butanol can be synthesized through the reaction of tetrahydrofuran with hydrogen chloride. The reaction typically occurs under forced circulation at temperatures ranging from 80 to 150°C and pressures between 0.5 to 1.5 MPa. The molar ratio of tetrahydrofuran to hydrogen chloride is maintained between 1:0.3 to 1:0.6 .
Industrial Production Methods: In industrial settings, the continuous production of this compound involves similar reaction conditions but is optimized for large-scale output. The process ensures a high conversion rate of tetrahydrofuran to this compound, making it efficient for commercial purposes .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-butanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 1,4-butanediol.
Oxidation Reactions: The hydroxyl group can be oxidized to form 4-chlorobutanal or further to 4-chlorobutyric acid.
Reduction Reactions: The compound can be reduced to form butanol derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
1,4-Butanediol: Formed through substitution reactions.
4-Chlorobutanal and 4-Chlorobutyric Acid: Formed through oxidation reactions.
Butanol Derivatives: Formed through reduction reactions.
Scientific Research Applications
Genotoxic Impurity Analysis
4-Chloro-1-butanol is classified as a genotoxic impurity (GTI) commonly found in active pharmaceutical ingredients (APIs). Its presence can arise during the synthesis of pharmaceuticals, particularly when using tetrahydrofuran (THF) and hydrochloric acid. The detection and quantification of this compound are crucial due to its potential health risks.
- A study developed a sensitive gas chromatography-mass spectrometry (GC-MS) method for detecting this compound in APIs. The method demonstrated a detection limit of 0.05 ppm and a quantitation limit of 0.08 ppm, indicating its effectiveness in ensuring the safety of pharmaceutical products .
Parameter | Value |
---|---|
Detection Limit (DL) | 0.05 ppm |
Quantitation Limit (QL) | 0.08 ppm |
Linearity Range | 0.08 to 40 ppm |
R² Value | 0.9999 |
Internal Standard for Analytical Methods
In analytical chemistry, this compound is often employed as an internal standard for the analysis of genotoxic impurities in pharmaceuticals. Its stable chemical properties make it suitable for comparison during quantitative analysis, enhancing the accuracy of results .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in nucleophilic substitution reactions, which are essential for creating more complex molecules.
Case Study: GC-MS Method Validation
A comprehensive study focused on validating a GC-MS method for detecting genotoxic impurities, including this compound, in pharmaceutical formulations. The study highlighted:
Mechanism of Action
The mechanism of action of 4-Chloro-1-butanol involves its dual functional groups. The chlorine atom acts as an electrophile, making the compound susceptible to nucleophilic substitution reactions. The hydroxyl group, being a nucleophile, can participate in various chemical transformations. These properties allow this compound to interact with different molecular targets and pathways, facilitating its use in diverse chemical reactions .
Comparison with Similar Compounds
1-Chloro-2-propanol: Similar in structure but with a shorter carbon chain.
4-Bromo-1-butanol: Contains a bromine atom instead of chlorine, leading to different reactivity.
4-Phenyl-1-butanol: Contains a phenyl group, making it more hydrophobic and less reactive in substitution reactions.
Uniqueness: 4-Chloro-1-butanol is unique due to its balanced reactivity of both the hydroxyl and chlorine groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
4-Chloro-1-butanol (4CB) is a chlorinated alcohol that has garnered attention due to its biological activity and potential implications in pharmacology and toxicology. This compound is primarily recognized for its role as a genotoxic impurity in pharmaceuticals, as well as its effects on biological systems.
- IUPAC Name : 4-chlorobutan-1-ol
- Molecular Formula : CHClO
- Molecular Weight : 108.57 g/mol
- Density : 1.088 g/mL at 25 °C
- Boiling Point : 84-85 °C at 16 mmHg
- Flash Point : 36 °C
Sources and Synthesis
This compound is often produced as a by-product during the synthesis of pharmaceuticals, particularly when using tetrahydrofuran and hydrochloric acid . It can also be synthesized through various organic reactions involving chlorinated compounds.
Genotoxicity
Research indicates that this compound is classified as an alkylating agent, which can lead to DNA damage. This property categorizes it as a genotoxic impurity (GTI), raising concerns about its presence in active pharmaceutical ingredients (APIs) . The compound has been shown to interact with DNA, potentially causing mutations that could contribute to carcinogenesis.
Toxicological Studies
A study highlighted the development of a gas chromatography-mass spectrometry (GC-MS) method for detecting this compound in APIs, revealing detection limits as low as 0.05 ppm . This sensitivity underscores the compound's relevance in toxicological assessments. The analysis demonstrated that while 4CB can be present in pharmaceutical formulations, its levels were found to be below quantifiable limits in certain clinical trial compounds.
Metabolism and Excretion
This compound is not a naturally occurring metabolite; it is typically found in individuals exposed to this compound or its derivatives. It has been identified in human blood, suggesting that it may enter the human body through occupational exposure or environmental sources . Its metabolism involves conversion into other metabolites, which may also exhibit biological activity.
Case Study on Genotoxic Impurities
In a study examining the presence of genotoxic impurities in pharmaceuticals, this compound was identified as a significant concern due to its potential for causing DNA damage. The study emphasized the need for rigorous testing and monitoring of GTIs in drug formulations to ensure patient safety .
Clinical Implications
The presence of this compound in pharmaceutical products raises questions about its long-term effects on human health. Ongoing research aims to better understand its toxicological profile and establish safe exposure limits.
Data Table of Biological Activities
Q & A
Q. What is the mechanism for synthesizing tetrahydrofuran (THF) from 4-chloro-1-butanol?
Basic Research Question
The synthesis of THF from this compound involves an intramolecular nucleophilic substitution (SN2) reaction under basic conditions. When this compound is treated with aqueous NaOH, the hydroxyl group deprotonates to form an alkoxide ion. The alkoxide attacks the adjacent carbon bonded to the chlorine atom, leading to the elimination of Cl<sup>–</sup> and the formation of a five-membered cyclic ether (THF). This reaction is typically conducted under reflux conditions .
Experimental Design:
- Reagents: this compound, aqueous NaOH.
- Conditions: Reflux at elevated temperatures (e.g., 80–100°C) for 1–2 hours.
- Monitoring: Reaction progress can be tracked via gas chromatography (GC) or thin-layer chromatography (TLC).
Q. How can trace levels of this compound be quantified as a genotoxic impurity in pharmaceuticals?
Advanced Research Question
this compound, a potential genotoxic impurity (GTI), requires detection at ppm levels in active pharmaceutical ingredients (APIs). Gas chromatography–mass spectrometry (GC–MS/MS) is the gold standard due to its sensitivity and selectivity.
Methodological Answer:
- Sample Preparation: Use internal standards (e.g., 3-chloro-1-butanol) to correct for matrix effects. Prepare calibration curves in the range of 0.08–40 ppm .
- Instrumentation:
- Validation: Achieve detection limits (DL) of 0.05 ppm and quantitation limits (QL) of 0.08 ppm, with recovery rates of 90–109% and RSD <6% .
Q. What are the key considerations for handling and stabilizing this compound in laboratory settings?
Basic Research Question
this compound is hygroscopic and prone to decomposition, forming tetrahydrofuran (THF) and HCl under acidic or humid conditions.
Stabilization Strategies:
- Storage: Keep in airtight containers under inert gas (e.g., N2) at 2–8°C. Avoid exposure to moisture and light .
- Purity Monitoring: Regularly analyze batches via GC or NMR to detect THF or HCl byproducts. Commercial grades may contain 10–20% THF as stabilizers .
- Safety: Use fume hoods and personal protective equipment (PPE) due to its harmful (Xn) and irritant (R36/37/38) properties .
Q. What thermodynamic and kinetic parameters govern the pyrolysis of this compound?
Advanced Research Question
Gas-phase pyrolysis at 440°C (713.15 K) proceeds via a two-step mechanism. The first stage involves HCl elimination to form 3-buten-1-ol, followed by further decomposition.
Computational Analysis:
- Thermodynamics: ΔH<sup>‡</sup> (activation enthalpy) and ΔS<sup>‡</sup> (entropy) are calculated using density functional theory (DFT) or ab initio methods.
- Kinetics: Rate constants (k) for the initial step are determined via transition state theory (TST). Reported k values range from 10<sup>−4</sup> to 10<sup>−3</sup> s<sup>−1</sup> at 440°C .
Q. How is this compound utilized in the synthesis of bioactive compounds?
Advanced Research Question
this compound serves as a key intermediate in drug discovery. For example:
- Sigma-1 Receptor Agonists: React with piperazine derivatives to form ester or amide conjugates with hydrogen sulfide (H2S)-releasing moieties. Optimized conditions include refluxing with KHCO3 in acetonitrile (4 hours) .
- Quaternary Ammonium Salts: React with triethylamine in acetonitrile under reflux (3 days) to yield cationic surfactants. Purify via precipitation in ethyl acetate .
Synthetic Workflow:
- Step 1: Alkylation of amines or alcohols using this compound.
- Step 2: Coupling with pharmacophores (e.g., benzoic acid derivatives) via EDC/HOBt-mediated reactions .
Q. What spectroscopic techniques are used to characterize this compound?
Basic Research Question
- IR Spectroscopy: Identify O–H (~3200 cm<sup>−1</sup>) and C–Cl (~650 cm<sup>−1</sup>) stretches .
- Mass Spectrometry (EI): Major fragments include m/z 90 (M<sup>+</sup> – H2O), 62 (C3H6Cl<sup>+</sup>), and 39 (C2H3O<sup>+</sup>) .
- NMR: <sup>1</sup>H NMR shows signals at δ 1.6–1.8 ppm (m, CH2), 3.6 ppm (t, CH2OH), and 3.4 ppm (t, CH2Cl) .
Q. How do computational models explain the reactivity of this compound?
Advanced Research Question
Molecular dynamics (MD) and quantum mechanical (QM) simulations predict reaction pathways and transition states. For example:
- Solvent Effects: Polar solvents (e.g., water) stabilize the transition state in SN2 reactions, accelerating THF formation .
- Reactivity with Nucleophiles: The chlorine atom’s electronegativity increases the electrophilicity of the adjacent carbon, favoring nucleophilic attacks .
Q. What are the industrial applications of this compound beyond pharmaceuticals?
Advanced Research Question
- Polymer Chemistry: Functionalize polyphenylene ether (PPE) resins to enhance solubility. React with PPE in the presence of catalysts (e.g., AlCl3) to introduce hydroxylalkyl groups .
- Coordination Chemistry: Serve as a ligand precursor for tin-based catalysts (e.g., 4-[butyl(dichloro)stannyl]butan-1-ol) .
Properties
IUPAC Name |
4-chlorobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c5-3-1-2-4-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHGULXINZUGJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061301 | |
Record name | 1-Butanol, 4-chloro- | |
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Molecular Weight |
108.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; Contains <= 12% hydrochloric acid (CAS# 7647-01-0) and <= 3% tetrahydrofuran (CAS# 109-99-9); [Sigma-Aldrich MSDS] | |
Record name | 4-Chloro-1-butanol | |
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Vapor Pressure |
0.35 [mmHg] | |
Record name | 4-Chloro-1-butanol | |
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CAS No. |
928-51-8 | |
Record name | 4-Chloro-1-butanol | |
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Record name | 4-Chloro-1-butanol | |
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Record name | 4-Chloro-1-butanol | |
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Record name | 1-Butanol, 4-chloro- | |
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Record name | 1-Butanol, 4-chloro- | |
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Record name | 4-chlorobutan-1-ol | |
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Record name | 4-CHLORO-1-BUTANOL | |
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Retrosynthesis Analysis
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